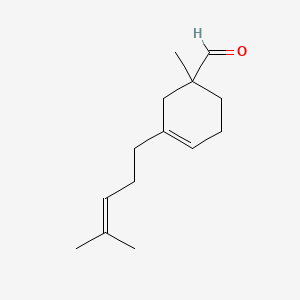

Precyclemone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-12(2)6-4-7-13-8-5-9-14(3,10-13)11-15/h6,8,11H,4-5,7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVBLQFHVRGNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=CCCC(C1)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866266 | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52474-60-9 | |

| Record name | Precyclemone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52474-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Precyclemone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052474609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRECYCLEMONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J28HO9G580 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Precyclemone B: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, Synthesis, and Toxicological Profile of a Widely Used Fragrance Compound

Introduction

Precyclemone B, also known by synonyms such as Myrmac Aldehyde and its IUPAC name 1-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxaldehyde, is a synthetic fragrance ingredient valued for its fresh, aldehydic, and floral-ozone scent profile. It is a colorless to pale yellow liquid used extensively in fine fragrances, soaps, shower gels, and other personal care products to impart a clean, tenacious, and diffusive outdoor effect.[1][2][3] While its application in the fragrance industry is well-documented, its broader biological activities and potential for drug development have not been explored in publicly available literature. This guide provides a comprehensive overview of the existing technical data on this compound, focusing on its chemical characteristics, synthesis, and toxicological assessment.

Chemical Structure and Properties

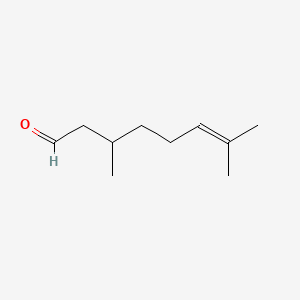

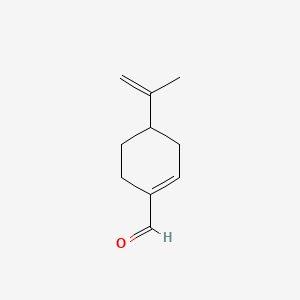

This compound is a mixture of isomers with the molecular formula C14H22O.[1] Its chemical identity is defined by the CAS numbers 52474-60-9 and 52475-86-2.[1] The primary isomer is 1-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxaldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H22O | [1] |

| Molecular Weight | 206.3 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 280.3 ± 39.0 °C (Predicted) | [5] |

| Flash Point | > 94 °C | [1][4] |

| Vapor Pressure | 0.003973 mmHg @ 23 °C | [1] |

| Density @ 20°C | 0.915 - 0.923 g/cm³ | [6] |

| Refractive Index @ 20°C | 1.483 - 1.488 | [6] |

| Water Solubility | Insoluble | [6] |

| Log P (o/w) | 4.360 | [7] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, the reaction involves myrcene as the diene and methacrolein as the dienophile.[5]

Experimental Protocol: General Diels-Alder Reaction of Myrcene

While a specific, detailed industrial protocol for this compound is proprietary, a general laboratory-scale procedure for the Diels-Alder reaction of myrcene with a dienophile can be described as follows. This protocol is based on similar reactions and should be adapted and optimized for the specific synthesis of this compound.[7]

-

Reactant Preparation : A solution of myrcene (1 equivalent) and methacrolein (1.1 equivalents) is prepared in a suitable solvent, such as toluene or ethyl acetate.

-

Reaction Setup : The reactant solution is charged into a sealed reaction vessel suitable for heating under pressure, such as a microwave vial or a stirred-tank reactor.

-

Heating : The reaction mixture is heated to a temperature typically ranging from 100 to 160 °C. The reaction time can vary from a few hours to several hours, depending on the temperature and scale.[7]

-

Monitoring : The reaction progress is monitored by techniques such as Gas Chromatography (GC) or ¹H NMR to determine the conversion of the reactants.

-

Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to isolate this compound from unreacted starting materials and byproducts.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

A thorough review of scientific literature reveals no published studies investigating the specific biological activities of this compound in the context of drug development or pharmacology. Its research has been primarily focused on its use and safety as a fragrance ingredient. Therefore, there is no data available on its interactions with specific molecular targets, such as receptors or enzymes, nor are there any described signaling pathways that it may modulate.

Toxicological Profile

The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). A key study is a combined 28-day repeated dose toxicity study with a reproduction/developmental toxicity screening test in rats, conducted according to OECD Guideline 422.[5]

In this study, Wistar Han rats were administered this compound through their diet at concentrations of 1000, 3000, and 10000 ppm.[5]

Table 2: Summary of Toxicological Data for this compound

| Study Type | Species | Route | Key Findings | Reference |

| Repeated Dose & Repro/Dev Toxicity (OECD 422) | Wistar Han Rat | Dietary | Systemic Toxicity NOAEL: - Males: 219 mg/kg/day (equivalent to 3000 ppm)- Females: 364 mg/kg/day (equivalent to 3000 ppm)Reproductive Toxicity NOAEL: - Males: 840 mg/kg/day (highest dose tested)- Females: 1048 mg/kg/day (highest dose tested)No mortality was reported at any dose level. | [5] |

| Genotoxicity | Not specified | Not specified | Not genotoxic. | [5] |

The study concluded that there is a Margin of Exposure (MOE) greater than 100 for repeated dose and reproductive toxicity endpoints, supporting its safety for use as a fragrance ingredient.[5]

Conclusion

This compound is a well-characterized synthetic chemical with a primary and extensive application in the fragrance industry. Its chemical properties and synthesis are well-established, and its toxicological profile for its intended use has been evaluated. However, for the audience of researchers and drug development professionals, it is critical to note the absence of data regarding its pharmacological activity and mechanism of action on biological systems. Future research could explore the potential for this class of cyclohexene carboxaldehydes to interact with biological targets, but at present, it remains solely within the domain of fragrance chemistry.

References

- 1. myrmac carboxaldehyde, 52475-86-2 [thegoodscentscompany.com]

- 2. 1-Methyl-4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | C14H24O | CID 106684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfumers Apprentice - this compound (IFF) [shop.perfumersapprentice.com]

- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. myrmac aldehyde, 52474-60-9 [thegoodscentscompany.com]

- 7. BJOC - Diels–Alder reactions of myrcene using intensified continuous-flow reactors [beilstein-journals.org]

A Technical Guide to the Synthesis of Precyclemone B Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precyclemone B, a significant fragrance ingredient known for its fresh, ozonic, and aldehydic notes, is a C14H22O monoterpenoid aldehyde. It primarily exists as a mixture of two constitutional isomers: 1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde and 1-methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde. The demand for specific isomers with desired olfactory properties necessitates robust and selective synthetic pathways. This technical guide provides an in-depth overview of the primary synthesis routes for this compound isomers, focusing on the Diels-Alder reaction and zeolite-catalyzed methods. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate research and development in this area.

Core Synthesis Pathways

The principal method for synthesizing this compound isomers is the [4+2] cycloaddition, or Diels-Alder reaction, between myrcene (a conjugated diene) and acrolein (a dienophile). This reaction typically yields a mixture of the 3- and 4-substituted cyclohexene carboxaldehyde isomers. Alternative methods, such as those employing zeolite catalysts, have also been explored to improve selectivity and yield.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings. In the context of this compound synthesis, myrcene reacts with acrolein to form the desired cyclohexene backbone. The regioselectivity of this reaction, which determines the ratio of the 3- and 4-substituted isomers, is a critical aspect.

The thermal reaction between myrcene and acrolein typically requires elevated temperatures and results in a mixture of isomers.

Logical Workflow for Thermal Diels-Alder Synthesis

Caption: General workflow for the synthesis and separation of this compound isomers via the Diels-Alder reaction.

The use of Lewis acid catalysts can significantly enhance the rate and regioselectivity of the Diels-Alder reaction between myrcene and acrolein. Lewis acids coordinate to the carbonyl oxygen of acrolein, lowering the LUMO energy and accelerating the reaction. This can also influence the isomeric ratio of the products.

Proposed Mechanism for Lewis Acid Catalysis

Caption: Lewis acid catalysis activates the dienophile for the Diels-Alder reaction.

Zeolite-Catalyzed Synthesis

Zeolites, with their shape-selective catalytic properties, offer an alternative route for the synthesis of this compound isomers. While specific details for this compound are not extensively published, β-zeolites have been used for the synthesis of related cyclohexene carboxaldehydes. The confined environment within the zeolite pores can influence the regioselectivity of the reaction. A plausible pathway involves the reaction of a suitable precursor within the zeolite framework.

Experimental Protocols

Diels-Alder Reaction of Myrcene and Acrolein (Batch Protocol)

This protocol is adapted from studies on continuous-flow reactions and provides a baseline for a standard laboratory batch synthesis.[1]

Materials:

-

Myrcene (90% purity)

-

Acrolein

-

Ethyl acetate (EtOAc) or Toluene

-

Lewis Acid Catalyst (e.g., ZnCl₂, AlCl₃) - Optional, for catalyzed reaction

-

Microwave vial (sealed) or round-bottom flask with condenser

Procedure:

-

In a sealed microwave vial, combine myrcene (e.g., 5.36 mmol) and acrolein (e.g., 5.95 mmol) in a suitable solvent such as ethyl acetate (0.49 mL) or toluene.

-

For a catalyzed reaction, add the Lewis acid catalyst (e.g., 5-10 mol%) to the mixture under an inert atmosphere.

-

Heat the reaction mixture. For a thermal reaction, temperatures between 100-160°C have been reported.[1] A typical condition is heating at 140°C for 2 hours in a laboratory microwave reactor.[1] For a Lewis acid-catalyzed reaction, lower temperatures may be sufficient.

-

After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

-

If a Lewis acid was used, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product, a mixture of isomers, can be purified and the isomers separated by column chromatography.

Quantitative Data

The following table summarizes the quantitative data obtained from a study on the Diels-Alder reaction of myrcene with acrylic acid, which serves as a good model for the reaction with acrolein.

| Reaction Type | Temperature (°C) | Reaction Time | Conversion (%) | Isomer Ratio (3-substituted:4-substituted) | Reference |

| Batch (Microwave) | 140 | 2 h | ~95 | Not specified for acrolein, but a mixture is expected. | [1] |

| Continuous-flow | 160 | 30 min | ~95 | ~1:1 (for acrylic acid adduct) | [1] |

| Lewis Acid (Zn-IL) | Ambient | Shorter time | Excellent Yield | High regioselectivity for 'para' (4-substituted) | [2] |

Separation of Isomers

The separation of the 3- and 4-substituted this compound isomers is typically achieved by preparative chromatography.

General Chromatographic Separation Protocol:

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is typically employed. The optimal solvent system should be determined by analytical thin-layer chromatography (TLC).

-

Technique: Flash chromatography or medium pressure liquid chromatography (MPLC) can be used for larger scale separations.

Stereoselective Synthesis

The Diels-Alder reaction can create up to two new stereocenters in the this compound molecule. The stereochemistry of the reaction is governed by the principles of endo/exo selectivity and the facial selectivity of the diene and dienophile.

-

Endo/Exo Selectivity: In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions.

-

Facial Selectivity: The use of chiral Lewis acids or chiral auxiliaries on the dienophile can induce facial selectivity, leading to an enantiomerically enriched product.

Further research is required to develop highly stereoselective syntheses of specific this compound isomers.

Conclusion

The synthesis of this compound isomers is primarily achieved through the Diels-Alder reaction of myrcene and acrolein. While thermal methods provide a mixture of isomers, the use of Lewis acid catalysts can significantly improve the regioselectivity towards the desired 4-substituted isomer. Zeolite-catalyzed methods present a promising but less explored alternative. The detailed protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize synthetic strategies for these commercially important fragrance compounds. Future work should focus on developing highly stereoselective methods and efficient protocols for the separation of the individual isomers.

References

Spectroscopic Analysis of Precyclemone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precyclemone B, with the IUPAC name 1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde, is a synthetic fragrance ingredient known for its fresh, aldehydic, and ozone-like scent.[1][2][3] Its molecular formula is C₁₄H₂₂O, and it has a molecular weight of approximately 206.32 g/mol .[4][5] Understanding the spectroscopic properties of this compound is crucial for its identification, quality control, and for researchers exploring its potential applications beyond the fragrance industry. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, including detailed experimental protocols and representative data.

Spectroscopic Data Summary

Due to the limited availability of published, peer-reviewed spectroscopic data for this compound, the following tables present representative and predicted data based on the known chemical structure and general principles of spectroscopic analysis for similar molecules.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.4 - 9.6 | s | 1H | Aldehydic proton (-CHO) |

| 5.3 - 5.5 | m | 1H | Olefinic proton (cyclohexene) |

| 5.0 - 5.2 | t | 1H | Olefinic proton (side chain) |

| 1.8 - 2.2 | m | 8H | Allylic and cyclohexene methylene protons |

| 1.6 - 1.8 | m | 2H | Cyclohexene methylene protons |

| 1.65 | s | 3H | Methyl protons (side chain) |

| 1.58 | s | 3H | Methyl protons (side chain) |

| 1.0 - 1.2 | s | 3H | Methyl protons (on cyclohexene) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~204 | C=O | Aldehyde carbonyl |

| ~138 | C | Quaternary olefinic (cyclohexene) |

| ~132 | C | Quaternary olefinic (side chain) |

| ~124 | CH | Olefinic (side chain) |

| ~120 | CH | Olefinic (cyclohexene) |

| ~45 | C | Quaternary (cyclohexene) |

| ~38 | CH₂ | Methylene (cyclohexene) |

| ~32 | CH₂ | Methylene (side chain) |

| ~28 | CH₂ | Methylene (cyclohexene) |

| ~26 | CH₂ | Methylene (side chain) |

| ~25.7 | CH₃ | Methyl (side chain) |

| ~22 | CH₃ | Methyl (on cyclohexene) |

| ~17.6 | CH₃ | Methyl (side chain) |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 2820, 2720 | Medium | C-H stretching (aldehyde) |

| 1725 | Strong | C=O stretching (aldehyde) |

| 1670 | Medium | C=C stretching (alkene) |

| 1450 | Medium | C-H bending (alkane) |

| 1375 | Medium | C-H bending (gem-dimethyl) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 206 | Molecular ion [M]⁺ |

| 205 | [M-H]⁺ |

| 177 | [M-CHO]⁺ |

| 123 | McLafferty rearrangement product |

| 69 | Isoprenyl fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[6][7] The solution should be free of any solid particles.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.[8]

-

Relaxation delay: 2 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology for Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed neat.[9][10] Place a single drop of the pure liquid onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule. After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[11]

-

Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a reference library if available.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for structural confirmation.

References

- 1. myrmac aldehyde, 52474-60-9 [thegoodscentscompany.com]

- 2. This compound | 52474-60-9 [chemicalbook.com]

- 3. bulkaroma.com [bulkaroma.com]

- 4. This compound | C14H22O | CID 103648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iff.com [iff.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. uoguelph.ca [uoguelph.ca]

Olfactory Properties of Precyclemone B Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Precyclemone B and Chirality in Olfaction

This compound is a synthetic aldehyde known for its powerful and versatile fresh, ozonic, and aldehydic scent profile. It is a key component in numerous successful commercial fragrances, valued for its ability to impart a fresh "outdoors" effect[1].

Like many molecules, this compound is chiral, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers. The differential interaction of enantiomers with chiral biological receptors is a well-established phenomenon in pharmacology and is also a critical factor in olfaction. The human olfactory system contains chiral receptors that can, and often do, differentiate between the enantiomers of a volatile molecule, leading to distinct olfactory perceptions[2][3][4]. In some cases, one enantiomer may be responsible for the characteristic odor, while the other is odorless or possesses a completely different scent. For example, (R)-(-)-carvone is perceived as spearmint, whereas its enantiomer, (S)-(+)-carvone, smells of caraway[2]. However, it is not always the case that enantiomers will have different smells; some pairs are perceived as being very similar[2].

Olfactory Profile of Racemic this compound

The olfactory properties of the commercially available racemic this compound are described by several sources in the fragrance industry. These descriptions provide a baseline for the potential olfactory characteristics of its individual enantiomers.

| Source | Odor Description |

| IFF | Clean, tenacious, ozone note with aldehydic warmth and diffusion. Booster for fragrances requiring fresh outdoors effect.[1] |

| Moellhausen | Clean, ozone-note, aldehydic, warm herbal.[1] |

| Pell Wall Perfumes | Fresh-ozonic, clean, outdoors, aldehydic, waxy.[1] |

| Arcadi Boix Camps | Pure ozonic, marine, radiant, clean and strongly diffusive.[1] |

Hypothetical Olfactory Properties of this compound Enantiomers

While specific data is unavailable, we can hypothesize potential differences between the enantiomers of this compound based on general principles of chiral olfaction. The two enantiomers could exhibit:

-

Different Odor Characters: One enantiomer might be more responsible for the "ozonic" note, while the other contributes more to the "aldehydic warmth."

-

Different Odor Thresholds: One enantiomer could be significantly more potent, meaning it is detectable at a much lower concentration than the other.

-

Identical or Very Similar Odors: It is also possible that both enantiomers of this compound have very similar olfactory properties.

Determining the actual olfactory profiles would require the synthesis or separation of the individual enantiomers and subsequent sensory analysis.

Experimental Protocols for Chiral Olfactory Analysis

The following section outlines the standard experimental methodologies that would be necessary to elucidate the olfactory properties of individual this compound enantiomers.

Enantioselective Synthesis or Separation

The first critical step is to obtain the individual enantiomers in high purity. This can be achieved through two primary routes:

-

Asymmetric Synthesis: This involves synthesizing each enantiomer separately from a chiral starting material or using a chiral catalyst to control the stereochemistry of the reaction.

-

Chiral Resolution: This involves separating the enantiomers from the racemic mixture. Common methods include:

-

Chiral Chromatography: Using a chiral stationary phase (CSP) in gas chromatography (GC) or high-performance liquid chromatography (HPLC) to separate the enantiomers.

-

Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization.

-

A general workflow for obtaining and analyzing chiral fragrance molecules is depicted below.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to determine the odor activity of individual compounds in a mixture[5][6][7]. The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can assess the odor of the eluting compounds[6].

Typical GC-O Protocol:

-

Sample Preparation: Dilute the purified enantiomers in a suitable solvent.

-

Injection: Inject the sample into the GC.

-

Separation: Use a chiral GC column to confirm the enantiomeric purity and to separate the enantiomers if a mixture is analyzed.

-

Detection and Olfactory Assessment: As each enantiomer elutes, a panelist at the sniffing port will record:

-

The retention time of any odor detected.

-

A qualitative description of the odor.

-

The intensity of the odor over time.

-

-

Data Analysis: The results from multiple panelists are combined to create an aromagram, which is a plot of odor intensity versus retention time.

The logical relationship between the components of a GC-O system is illustrated below.

Odor Threshold Determination

The odor threshold is the minimum concentration of a substance that can be detected by the human nose. This is a critical quantitative measure of an odorant's potency.

Standard Protocol (e.g., ASTM E679-04):

-

Sample Preparation: Prepare a series of dilutions of each enantiomer in a controlled, odorless medium (e.g., water, air, or a specific solvent).

-

Sensory Panel: A trained sensory panel is presented with the diluted samples in a forced-choice test (e.g., a triangle test where they must identify the sample that is different from two blanks).

-

Threshold Calculation: The concentration at which a certain percentage of the panel (typically 50%) can reliably detect the odor is determined as the threshold.

Conclusion

While the olfactory profile of racemic this compound is well-established in the fragrance industry, a significant knowledge gap exists regarding the specific sensory properties of its individual enantiomers. Based on the principles of chiral olfaction, it is plausible that the (R)- and (S)-enantiomers of this compound possess distinct olfactory characteristics, including different odor profiles and potencies. A thorough investigation employing the standard experimental protocols of enantioselective synthesis/separation, GC-O analysis, and odor threshold determination would be required to elucidate these properties. Such research could not only deepen our understanding of structure-odor relationships but also potentially lead to the development of novel fragrance ingredients with enhanced or unique sensory attributes. This guide provides the foundational knowledge and methodological framework for undertaking such an investigation.

References

- 1. myrmac aldehyde, 52474-60-9 [thegoodscentscompany.com]

- 2. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perceptual Correlates of Neural Representations Evoked by Odorant Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Odour character differences for enantiomers correlate with molecular flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aidic.it [aidic.it]

Unveiling the Enigma of Aldehydic Scents: A Technical Guide to Precyclemone B and the Molecular Mechanisms of Odor Perception

For Immediate Release

This technical guide delves into the intricate molecular mechanisms underlying the perception of aldehydic odors, with a particular focus on the commercially significant fragrance ingredient, Precyclemone B. While specific receptor-level data for this compound is not publicly available, this document synthesizes current research on analogous aldehydic compounds to provide a comprehensive framework for understanding its likely mode of action. This guide is intended for researchers, scientists, and professionals in the fields of olfaction, sensory science, and fragrance development.

This compound, with its characteristic clean, ozonic, and aldehydic aroma, is a widely used component in the fragrance industry.[1][2] Understanding how this and similar molecules are perceived at a molecular level is crucial for the rational design of novel odorants and for a deeper comprehension of the sense of smell.

The General Mechanism of Odor Perception: A Symphony of Molecular Events

The perception of an odorant like this compound begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction initiates a sophisticated signaling cascade that transforms a chemical signal into an electrical one, which is then processed by the brain.

The prevailing model of olfactory signal transduction involves G-protein coupled receptors (GPCRs). Upon binding of an odorant, the OR undergoes a conformational change, activating an associated G-protein (Gαolf). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the OSN. This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain.

Figure 1: Generalized olfactory signal transduction cascade initiated by an odorant binding to a G-protein coupled olfactory receptor.

Olfactory Receptors and Aldehyde Recognition

The perception of aldehydes is not mediated by a single receptor but rather by a combination of different ORs, creating a "combinatorial code" that the brain interprets as a specific scent. Research on aliphatic aldehydes has shown that the carbon chain length plays a significant role in which ORs are activated.

A key area of investigation is the role of the aldehyde's chemical reactivity in receptor activation. Studies suggest that for some aldehyde-specific receptors, the activating ligand may not be the aldehyde itself, but its hydrated form, the 1,1-geminal-diol (gem-diol).[3] This reaction with water in the nasal mucus could be a crucial step in the recognition of certain aldehydes.

While a specific receptor for this compound has not been identified, studies on the rat olfactory receptor OR-I7, which is known to be activated by the aliphatic aldehyde octanal, provide valuable insights into the quantitative aspects of aldehyde-receptor interactions.

Quantitative Data on Olfactory Receptor Activation by Aldehydes

The following table summarizes the half-maximal effective concentration (EC50) values for the activation of the rat OR-I7 by a series of n-aldehydes and cyclic aldehydes. This data illustrates the structure-activity relationship for this particular receptor.

| Compound | Chemical Structure | EC50 (µM) |

| n-Hexanal (C6) | CH₃(CH₂)₄CHO | >100 |

| n-Heptanal (C7) | CH₃(CH₂)₅CHO | 15.8 ± 2.1 |

| n-Octanal (C8) | CH₃(CH₂)₆CHO | 5.0 ± 0.7 |

| n-Nonanal (C9) | CH₃(CH₂)₇CHO | 3.2 ± 0.4 |

| Cyclohexanecarboxaldehyde | C₆H₁₁CHO | 25.1 ± 3.5 |

Data adapted from studies on rat OR-I7 activation.

Experimental Protocols for Studying Odorant Perception

Several experimental techniques are employed to investigate the mechanisms of odor perception at the molecular and cellular levels.

Heterologous Expression and Calcium Imaging

This is a common in vitro method to screen for odorant-receptor interactions.

Methodology:

-

Receptor Expression: The gene encoding a specific olfactory receptor (e.g., rat OR-I7) is cloned and expressed in a heterologous cell line, such as human embryonic kidney (HEK293) cells, along with a G-protein and a calcium indicator protein (e.g., GCaMP).

-

Cell Culture: The transfected cells are cultured in a suitable medium until they reach the desired confluency.

-

Odorant Stimulation: The cells are then exposed to a range of concentrations of the odorant of interest (e.g., this compound or other aldehydes).

-

Calcium Imaging: Changes in intracellular calcium levels upon odorant stimulation are monitored using fluorescence microscopy. An increase in fluorescence indicates receptor activation.

-

Data Analysis: The fluorescence intensity data is used to generate dose-response curves and calculate EC50 values.

Figure 2: A typical experimental workflow for heterologous expression and calcium imaging of olfactory receptors.

Electrophysiology

Electrophysiological techniques, such as electro-olfactography (EOG) and single-sensillum recording (SSR), provide direct measures of the electrical activity of olfactory neurons in response to odorants.

Methodology (EOG):

-

Animal Preparation: An anesthetized animal (e.g., a mouse or rat) is used. The olfactory epithelium is surgically exposed.

-

Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed elsewhere on the body.

-

Odorant Delivery: A controlled puff of odorant-containing air is delivered to the nasal cavity.

-

Signal Recording: The summed field potential generated by the responding olfactory sensory neurons is recorded.

-

Data Analysis: The amplitude of the EOG response is measured and plotted against the odorant concentration.

Future Directions and Conclusion

While the precise mechanism of odor perception for this compound remains to be elucidated, the framework presented in this guide, based on studies of analogous aldehydic compounds, provides a strong foundation for future research. Identifying the specific olfactory receptors that bind to this compound and characterizing their interactions will be a critical next step. Techniques such as high-throughput screening of OR libraries and computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, will be invaluable in this endeavor.

A deeper understanding of how structural features of fragrance molecules like this compound relate to their perception will not only advance our fundamental knowledge of the olfactory system but also empower the fragrance industry to create novel and more targeted scent experiences.

References

The Quest for Nature's Alternatives: A Technical Guide to the Natural Analogs of Precyclemone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precyclemone B, a synthetic terpene-like cyclohexene derivative, is a widely utilized fragrance ingredient prized for its fresh, ozonic, and aldehydic scent profile. While valued in the fragrance industry, the exploration of structurally similar compounds from natural sources is a compelling area of research for drug development and biotechnology. This technical guide provides an in-depth exploration of the natural analogs of this compound, focusing on the bisabolene class of sesquiterpenoids. Although no direct natural source of this compound has been identified, the shared bisabolene scaffold presents a rich landscape of compounds with diverse and potent biological activities. This document details their biosynthesis, biological effects with quantitative data, and the experimental protocols for their study.

Structurally Related Natural Analogs: The Bisabolene Sesquiterpenoids

The core structure of this compound features a monocyclic sesquiterpenoid backbone, chemically analogous to the naturally occurring bisabolene sesquiterpenes. These compounds are widespread in the plant kingdom and have been the subject of extensive research for their pharmacological properties. Key examples include xanthorrhizol, α-bisabolene, and curcuhydroquinone.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of prominent bisabolene sesquiterpenoids, providing a comparative overview for researchers.

Table 1: Anticancer and Cytotoxic Activity of Bisabolene Analogs

| Compound | Cell Line | Activity Type | IC50 Value | Reference |

| Xanthorrhizol | T47D (Breast Cancer) | Cytotoxicity | 55.50 µg/mL | [1] |

| Xanthorrhizol | MCF-7 (Breast Cancer) | Antiproliferative | 1.71 µg/mL | [2] |

| Xanthorrhizol | HeLa (Cervical Cancer) | Antiproliferative | 6.16 µg/mL | [3] |

| α-Bisabolol | Leukemia Cells | Apoptosis Induction | 14 - 65 µM | |

| (E)-gamma-Bisabolene | TE671 (Neuroblastoma) | Cytotoxicity | 8.2 µM | [4] |

| α-Bisabolene | 4T1 (Murine Breast Cancer) | Cytotoxicity | 48.99 µg/mL | [4] |

Table 2: Anti-inflammatory Activity of Bisabolene Analogs

| Compound | Assay Model | Effect | Quantitative Data | Reference |

| Xanthorrhizol | LPS-stimulated RAW264.7 cells | Inhibition of NO production | >50% inhibition at 20 µM | [5] |

| α-Bisabolol | LPS-stimulated RAW264.7 macrophages | Inhibition of TNF-α and IL-6 | Significant inhibition | [6] |

| β-Bisabolol | LPS-stimulated RAW 264.7 cells | Inhibition of NO, PGE2, TNF-α | Max inhibition: 55.5% (NO), 62.3% (PGE2), 45.3% (TNF-α) | [7] |

Table 3: Antimicrobial Activity of Bisabolene Analogs

| Compound | Microorganism | Activity Type | MIC Range (µg/mL) | Reference |

| Xanthorrhizol | Candida albicans | Anticandidal | 1 - 15 | |

| α-Bisabolene | Various bacteria and fungi | Antimicrobial | - |

Biosynthesis of Bisabolene Sesquiterpenoids

The biosynthesis of bisabolene-type sesquiterpenoids originates from the mevalonate (MVA) pathway, a fundamental metabolic route in eukaryotes for the production of isoprenoid precursors.

Caption: General biosynthetic pathway of bisabolene isomers from Acetyl-CoA.

Signaling Pathways Modulated by Bisabolene Analogs

Xanthorrhizol, a well-studied bisabolene analog, has been shown to exert its anti-inflammatory and anticancer effects by modulating key cellular signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by Xanthorrhizol.

MAPK Signaling Pathway

Caption: Xanthorrhizol inhibits the phosphorylation of key MAPK proteins.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of bisabolene sesquiterpenoids.

Isolation of Xanthorrhizol from Curcuma xanthorrhiza

1. Extraction:

-

Dried rhizomes of Curcuma xanthorrhiza are powdered.

-

The powder is subjected to Soxhlet extraction using n-hexane as the solvent for 6 hours.[8]

-

Alternatively, percolation with 96% ethanol can be performed.[8]

-

The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation and Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing xanthorrhizol are pooled and the solvent is evaporated.

-

Further purification can be achieved by preparative TLC or HPLC to yield pure xanthorrhizol.

General Workflow for Isolation and Bioactivity Screening

Caption: A generalized workflow from plant material to pure, characterized natural analog.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., xanthorrhizol) dissolved in a suitable solvent (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells and incubating for 24 hours.

-

Nitrite Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value can be determined.

Conclusion

While this compound remains a synthetic entity, the natural world offers a vast repository of structurally analogous compounds with significant therapeutic potential. The bisabolene sesquiterpenoids, particularly xanthorrhizol and α-bisabolene, have demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a foundational resource for researchers to delve into the biosynthesis, biological mechanisms, and experimental evaluation of these natural analogs, paving the way for the development of novel pharmaceuticals and biotechnological applications. The provided data, pathways, and protocols serve as a starting point for further investigation into this exciting class of natural products.

References

- 1. Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Xanthorrhizol Suppresses Vascular Endothelial Growth Factor-Induced Angiogenesis by Modulating Akt/eNOS Signaling and the NF- [Formula: see text]B-Dependent Expression of Cell Adhesion Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labguru.com [labguru.com]

- 5. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]

- 6. Functional characterization of the Xanthophyllomyces dendrorhous farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase encoding genes that are involved in the synthesis of isoprenoid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 8. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

Precyclemone B (CAS Number: 52475-86-2): A Technical Overview for Research Professionals

For correspondence: AI Assistant, Google Published: December 14, 2025

Abstract

Precyclemone B, with CAS number 52475-86-2, is a synthetic fragrance ingredient valued for its fresh, aldehydic, and ozonic aroma. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and available toxicological data. While extensively used in the fragrance industry, publicly available research on its application in drug development, specific biological activities beyond olfaction, and mechanisms of action is limited. This document aims to consolidate the existing technical information to serve as a foundational resource for researchers, scientists, and drug development professionals who may be interested in exploring the potential of this molecule.

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 52475-86-2 | [2] |

| Alternate CAS | 52474-60-9 | |

| Molecular Formula | C₁₄H₂₂O | [2] |

| Molecular Weight | 206.3 g/mol | [2] |

| IUPAC Name | 1-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxaldehyde | |

| Synonyms | Myrmac Aldehyde, Aldemone, Marinal, Myrcenal | [3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor Profile | Fresh, aldehydic, floral, ozonic, clean | [1][2] |

| Flash Point | > 94°C | [5] |

| Vapor Pressure | 0.003973 mmHg @ 23°C | [2] |

| logP (o/w) | 4.4 | [2] |

| Tenacity on Blotter | > 48 hours | |

| Typical Use Level | Up to 10% | [2] |

Synthesis

This compound is synthesized via a Diels-Alder reaction.[6][7] This pericyclic reaction involves the cycloaddition of a conjugated diene, myrcene, with an alkene (dienophile), which in this case is an α,β-unsaturated aldehyde such as acrolein or methacrolein. The reaction forms a substituted cyclohexene ring, yielding the this compound molecule.

Toxicological Profile

The toxicological data for this compound is primarily available through Safety Data Sheets (SDS) provided by manufacturers. A comprehensive toxicological assessment for drug development purposes is not publicly available. The available data is summarized in Table 2.

| Endpoint | Result | Source(s) |

| GHS Classification | Does not meet GHS hazard criteria for 98.8% of reports. | [8] |

| Acute Oral Toxicity | Acute toxicity estimate: 3,003 mg/kg (Calculation method) | [5] |

| Carcinogenicity | No component at >= 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, OSHA, or NTP. | [5] |

| Aquatic Toxicity | H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | |

| Skin Irritation | May be irritating to skin and eyes. | [9] |

A combined 28-day repeated dose toxicity study with a reproduction/developmental toxicity screening test in rats administered via diet has been conducted, according to a report from the Research Institute for Fragrance Materials, Inc. (RIFM).[10] However, the detailed protocol and results of this study are not publicly accessible.

Biological Activity and Drug Development Potential

Currently, there is a significant lack of peer-reviewed research on the biological activities of this compound outside of its olfactory properties. Searches of scientific databases for its effects on specific biological pathways, receptor binding assays, or in vivo pharmacological studies have not yielded substantial results. The anecdotal mention of its origins in insect repellent research could suggest a potential for activity against certain biological targets in insects, but this has not been scientifically substantiated in the public domain.

For drug development professionals, this compound represents a largely uncharacterized molecule. Its potential would need to be evaluated from foundational in vitro and in vivo screening studies.

Experimental Protocols

Due to the absence of published research on the biological activity and mechanism of action of this compound, detailed experimental protocols for such studies are not available. Researchers interested in investigating this compound would need to develop their own protocols for assays such as:

-

Cytotoxicity assays: To determine the concentration range for further in vitro studies.

-

Receptor binding assays: To identify potential molecular targets.

-

Enzyme inhibition assays: To screen for effects on various enzymatic pathways.

-

In vivo animal models: To assess potential therapeutic effects and toxicity.

The synthesis of this compound via the Diels-Alder reaction is a standard organic chemistry procedure. A general protocol would involve:

-

Reactant Preparation: Myrcene and acrolein (or methacrolein) are used as the diene and dienophile, respectively.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled temperature. It can be thermally initiated or catalyzed by a Lewis acid.

-

Work-up and Purification: The reaction mixture is worked up to remove any unreacted starting materials and catalyst. The product, this compound, is then purified, commonly through distillation.

A detailed, optimized protocol for a specific laboratory setup would need to be developed based on established principles of the Diels-Alder reaction.

Conclusion

This compound is a well-characterized fragrance ingredient with a defined chemical structure and physical properties. Its synthesis via the Diels-Alder reaction is a known process. However, from the perspective of a researcher in drug development, this compound is a "blank slate." There is a clear lack of public data on its biological activities, mechanism of action, and potential therapeutic applications. The limited toxicological information suggests low acute toxicity in mammals but significant aquatic toxicity. Any future research into the non-olfactory biological effects of this compound would be breaking new ground and would require extensive foundational studies.

References

- 1. Perfumers Apprentice - this compound (IFF) [shop.perfumersapprentice.com]

- 2. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 3. myrmac carboxaldehyde, 52475-86-2 [thegoodscentscompany.com]

- 4. Page loading... [guidechem.com]

- 5. finefrag.com [finefrag.com]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 8. This compound | C14H22O | CID 103648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. myrmac aldehyde, 52474-60-9 [thegoodscentscompany.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide on the Thermal Decomposition of Precyclemone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precyclemone B, a synthetic fragrance ingredient, is valued for its complex odor profile. While its use in various consumer products is well-documented, public domain information regarding its thermal decomposition is limited. This technical guide synthesizes the available safety and stability data for this compound and outlines the likely, though currently uncharacterized, thermal decomposition pathways based on its chemical structure. Due to a lack of specific experimental studies on its thermal degradation, this document focuses on providing a foundational understanding based on general chemical principles and information from safety data sheets.

Introduction to this compound

This compound, chemically known as 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde, is a widely used fragrance ingredient. Its stability under normal use and storage conditions is a key aspect of its safety profile. However, exposure to high temperatures during manufacturing, processing, or accidental events could potentially lead to thermal decomposition. Understanding the products of such decomposition is crucial for a comprehensive risk assessment.

Stability of this compound

Safety Data Sheets (SDS) for this compound consistently report that the substance is stable under normal conditions of use and storage.[1][2][3] The primary recommendation is to avoid sources of heat.[1][2][3]

Key Stability Information:

-

Thermal Decomposition: No decomposition is expected if used according to specifications.[1]

-

Conditions to Avoid: Direct sources of heat are the main condition to avoid.[2][3]

-

Hazardous Reactions: No hazardous reactions are reported when stored and handled according to instructions. Contact with strong acids, alkalis, or oxidizing agents should be avoided.[1][2][3]

Potential Thermal Decomposition Products

While specific studies on the thermal decomposition of this compound are not publicly available, general principles of organic chemistry allow for predictions of potential degradation pathways and products under pyrolytic conditions. The molecule contains several functional groups and structural motifs that are susceptible to thermal cleavage, including an aldehyde group, a cyclohexene ring, and an isoprenoid side chain.

Upon combustion, the formation of carbon monoxide and other unidentified organic compounds is expected.[2][3] In the absence of oxygen (pyrolysis), a complex mixture of smaller volatile organic compounds would likely be generated through various reaction types such as retro-Diels-Alder reactions, radical chain reactions, and decarbonylation.

Experimental Protocols: A Call for Research

Currently, there are no published, detailed experimental protocols for the thermal decomposition of this compound. To address this knowledge gap, the following experimental workflow is proposed for future research.

Caption: Proposed experimental workflow for studying the thermal decomposition of this compound.

Methodology Details:

-

Sample Preparation: A known quantity of high-purity this compound would be placed in a suitable sample holder for pyrolysis.

-

Thermal Decomposition: The sample would be subjected to controlled heating in an inert atmosphere (e.g., nitrogen or argon) using a pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (Py-GC-MS). A range of temperatures should be investigated to determine the onset of decomposition and the product distribution as a function of temperature.

-

Product Analysis:

-

GC-MS: The volatile decomposition products would be separated by gas chromatography and identified by their mass spectra.

-

FTIR: The gaseous effluent from the pyrolyzer could be analyzed by FTIR spectroscopy to identify functional groups of the decomposition products.

-

NMR: For a more detailed structural elucidation of major products, larger-scale pyrolysis could be performed, and the products could be trapped and isolated for NMR analysis.

-

-

Data Interpretation: The identified products would be quantified to determine their relative abundance at different temperatures. This data would be used to propose plausible decomposition pathways.

Predicted Signaling Pathways and Logical Relationships

In the context of thermal decomposition, we can visualize the logical relationship from the stable compound to its potential breakdown under thermal stress.

Caption: Logical flow from stable this compound to its decomposition products under thermal stress.

Quantitative Data Summary

As there is no publicly available experimental data on the thermal decomposition products of this compound, a quantitative data summary cannot be provided at this time. Future research, following the proposed experimental workflow, would be necessary to generate such data.

Conclusion

The thermal stability of this compound is well-established under normal conditions of use. However, a significant knowledge gap exists regarding its decomposition products under high-temperature stress. The information provided in safety data sheets is general, indicating the formation of carbon monoxide and unidentified organic compounds upon combustion. This guide proposes a detailed experimental workflow to systematically investigate the thermal decomposition of this compound, which would enable the identification and quantification of its degradation products and the elucidation of its decomposition pathways. Such studies are essential for a complete understanding of the chemical's lifecycle and for enhancing safety assessments in scenarios involving high temperatures.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Precyclemone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodology for the identification and quantification of Precyclemone B (also known as Precyclone B or Myrmac aldehyde) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a synthetic fragrance ingredient with the chemical formula C₁₄H₂₂O, widely utilized in perfumes, cosmetics, and various consumer products for its fresh, aldehydic, and ozonic scent profile.[1][2][3] Accurate and robust analytical methods are essential for quality control, formulation analysis, and stability testing in the fragrance and consumer goods industries. The protocols detailed herein cover sample preparation from various matrices, GC-MS instrument parameters, and data analysis procedures to ensure reliable and reproducible results.

Introduction to this compound and GC-MS Analysis

This compound, with a molecular weight of 206.32 g/mol , is a volatile organic compound that lends itself well to GC-MS analysis.[4] Gas Chromatography (GC) separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the analytical column. Mass Spectrometry (MS) then provides definitive identification by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios (m/z), which create a unique mass spectrum for each compound. This powerful combination allows for both qualitative and quantitative analysis of this compound in complex mixtures.

Experimental Protocols

The following protocols are designed to provide a detailed framework for the GC-MS analysis of this compound. It is recommended to optimize these parameters based on the specific instrumentation and sample matrix.

The primary goal of sample preparation is to extract this compound into a volatile organic solvent suitable for GC-MS injection, while minimizing the presence of non-volatile residues.

2.1.1. Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Solvents: Hexane (GC grade), Dichloromethane (GC grade), Ethanol (ACS grade)

-

Anhydrous Sodium Sulfate

-

0.45 µm Syringe Filters

-

2 mL GC Vials with septa caps

2.1.2. Protocol for Liquid Samples (e.g., Perfumes, Lotions)

-

Accurately weigh approximately 1.0 g of the liquid sample into a 15 mL centrifuge tube.

-

Add 5 mL of hexane and vortex vigorously for 2 minutes to extract this compound.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract through a 0.45 µm syringe filter into a 2 mL GC vial.

-

If necessary, dilute the sample with hexane to bring the concentration of this compound within the calibration range.

2.1.3. Protocol for Solid or Semi-Solid Samples (e.g., Soaps, Creams)

-

Weigh approximately 0.5 g of the sample into a 50 mL beaker.

-

Add 10 mL of ethanol and heat gently (to approx. 40°C) while stirring to dissolve the sample.

-

Transfer the solution to a 50 mL separatory funnel.

-

Add 10 mL of hexane and 10 mL of deionized water.

-

Shake the funnel vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate and collect the upper hexane layer.

-

Dry the hexane extract with anhydrous sodium sulfate and filter as described in the liquid sample protocol.

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column. |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 280°C |

| Mass Scan Range | m/z 40-350 |

| Solvent Delay | 3 minutes |

Data Presentation and Analysis

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure analytical standard. Key identifying ions should be present in the correct relative abundances.

For quantitative analysis, a calibration curve should be prepared using a series of this compound standards of known concentrations. The peak area of the target compound in the sample is then used to determine its concentration from the calibration curve.

Table 1: Quantitative Data and Key Mass Spectral Fragments for this compound

| Parameter | Value / Description |

| Chemical Formula | C₁₄H₂₂O |

| Molecular Weight | 206.32 g/mol |

| Expected Retention Time | 12-15 minutes (under the specified GC conditions) |

| Molecular Ion (M+) | m/z 206 (This may be of low abundance due to fragmentation) |

| Key Mass Spectral Fragments | Predicted characteristic fragments include m/z 69 (base peak, corresponding to the isopentenyl cation), m/z 81, m/z 95, m/z 109, and m/z 136. The fragmentation pattern will be unique and can be confirmed by running a standard. |

| Limit of Detection (LOD) | To be determined experimentally, typically in the range of 0.01-0.1 µg/mL. |

| Limit of Quantification (LOQ) | To be determined experimentally, typically in the range of 0.05-0.5 µg/mL. |

| Linearity (R²) | ≥ 0.995 over the calibration range (e.g., 0.1 - 20 µg/mL). |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Precyclemone B

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Precyclemone B. This compound, a widely utilized fragrance ingredient, requires precise analytical methods for quality control and formulation analysis.[1][2][3][4] The described method is suitable for researchers, scientists, and professionals in the fragrance and cosmetic industries, as well as in drug development where fragrance components are analyzed.

Introduction

This compound, with the chemical name 1-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxaldehyde, is a synthetic aldehyde known for its fresh, aldehydic, and ozone-like floral scent.[1][2][4] It is a key component in many fragrance formulations, contributing to a clean and tenacious character.[2][4][5] Accurate quantification of this compound is essential for ensuring product consistency, stability, and adherence to regulatory guidelines. This document provides a comprehensive protocol for an isocratic RP-HPLC method coupled with UV detection for the analysis of this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O | [1][2][6] |

| Molecular Weight | 206.3 g/mol | [1][2][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| CAS Number | 52475-86-2; 52474-60-9 | [1] |

Experimental Protocol

Materials and Reagents

-

This compound standard (≥95% purity)

-

HPLC grade acetonitrile (ACN)

-

HPLC grade methanol (MeOH)

-

Ultrapure water (18.2 MΩ·cm)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Run Time | 10 minutes |

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

Sample Preparation

For the analysis of this compound in a fragrance oil or a cosmetic product, a suitable extraction and dilution procedure should be developed. A general guideline is as follows:

-

Accurately weigh a known amount of the sample.

-

Extract the sample with a suitable solvent (e.g., methanol or ethanol).

-

Dilute the extract with the mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Precision (%RSD) | ≤ 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

Data Presentation

Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.1 |

| 10 | 151.8 |

| 25 | 379.5 |

| 50 | 758.9 |

| 100 | 1517.3 |

System Suitability Test (SST) Results

| Parameter | Result | Acceptance Criteria |

| Tailing Factor | 1.1 | ≤ 2.0 |

| Theoretical Plates | > 5000 | > 2000 |

| %RSD of Peak Area (n=6) | 0.8% | ≤ 2.0% |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

Caption: Rationale for HPLC method parameter selection.

References

- 1. Perfumers Apprentice - this compound (IFF) [shop.perfumersapprentice.com]

- 2. iff.com [iff.com]

- 3. perfumersworld.com [perfumersworld.com]

- 4. myrmac aldehyde, 52474-60-9 [thegoodscentscompany.com]

- 5. perfumiarz.com [perfumiarz.com]

- 6. This compound | C14H22O | CID 103648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Encapsulation of Precyclemone B in Detergents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precyclemone B, a fragrance ingredient known for its fresh, aldehydic, and ozone-like scent, is increasingly utilized to impart a long-lasting clean fragrance to laundry detergents.[1][2] However, its aldehydic nature and volatility can lead to instability and premature loss of fragrance during product storage and the washing cycle. Microencapsulation offers a robust solution to protect this compound from the harsh chemical environment of detergents and to control its release, ensuring a lasting scent on fabrics.[3]

These application notes provide a comprehensive guide to the encapsulation of this compound for its application in both liquid and powder detergents. This document outlines detailed protocols for three common and effective encapsulation techniques: interfacial polymerization, spray drying, and complex coacervation. It also includes methods for the characterization of the resulting microcapsules and discusses their stability and release mechanisms in detergent formulations.

Properties of this compound